Iron,4-cyclopentadien-1-yl)-

Electrochemistry Ionic Liquids Reference Electrodes

When your research demands electrochemical precision, ferrocene is the non-negotiable reference standard. Unlike cobaltocene (1.35 V offset) or ruthenocene (irreversible 2e⁻ oxidation), only unsubstituted ferrocene delivers the near-ideal, chemically reversible 1e⁻ wave required for accurate nonaqueous voltammetry calibration. Its thermal stability (>400°C) and well-defined Fe(III)/Fe(II) couple make it the universal benchmark for quantifying substituent effects. For sensor development requiring stable, non-fouling redox signals, ferrocene ensures reproducible quantitative performance. Procure the authentic baseline standard—do not compromise your measurements with alternatives.

Molecular Formula C10H2Fe-8
Molecular Weight 177.97 g/mol
CAS No. 102-54-5
Cat. No. B104167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron,4-cyclopentadien-1-yl)-
CAS102-54-5
SynonymsBis(cyclopentadienyl)iron;  Bis(η-cyclopentadienyl)iron;  Bis(η5-cyclopentadienyl)iron;  Catane TM;  Di-2,4-cyclopentadien-1-yliron;  Di-π-cyclopentadienyl Iron;  Dicyclopentadienyliron;  Ferrotsen;  Iron Bis(cyclopentadienide);  Iron Dicyclopentadienyl;  bis(
Molecular FormulaC10H2Fe-8
Molecular Weight177.97 g/mol
Structural Identifiers
SMILES[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Fe+2]
InChIInChI=1S/2C5H.Fe/c2*1-2-4-5-3-1;/h2*1H;/q2*-5;+2
InChIKeyNHMCPAQVYGMWBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 70 °F (NTP, 1992)
Slightly sol in petroleum ether
Dissolves in dilute nitric and concentrated sulfuric acids;  sol in alcohol, ether;  practically insoluble in ... 10% sodium hydroxide, and concentrated boiling hydrochloric acid.
Solubility at 25 °C: 19 g/100 g benzene;  10 g/100 g catalytically cracked gasoline;  9 g/100 g straight run gasoline;  6 g/100 g jet fuel (jp-4);  and 5 g/100 g diesel fuel.
20 mg/mL in 2-methoxyethanol;  7 mg/ml in ethanol
<0.1 mg/mL in water
Solubility in water: none
Insoluble

Structure & Identifiers


Interactive Chemical Structure Model





Ferrocene (CAS 102-54-5) for Electrochemical Standardization and Organometallic Synthesis: A Product-Specific Evidence Guide


Ferrocene [Fe(η⁵-C₅H₅)₂] (CAS 102-54-5) is the prototypical metallocene sandwich complex, characterized by its aromatic stability, high thermal resilience (stable to >400°C) [1], and a fast, chemically reversible one-electron oxidation to the ferrocenium cation [2]. This foundational compound serves as a critical benchmark in organometallic chemistry and as a universal internal redox standard due to its well-defined Fe(III)/Fe(II) couple [3].

Why Generic Substitution Fails: The Quantitative Performance Gaps Between Ferrocene and Its Closest Analogues


While the metallocene class shares a common sandwich structure, the underlying metal center and ring substitution patterns dictate profound, quantifiable differences in electrochemical and physical properties. Selecting an alternative such as cobaltocene [1] or decamethylferrocene [2] without considering these specific metrics will lead to significant shifts in redox potential, altered solubility, and changes in the fundamental reversibility of electron transfer. These are not marginal effects; they directly compromise the accuracy of analytical calibrations and the performance of catalytic or material-based systems. The following evidence establishes the precise, data-driven boundaries for when ferrocene remains the indispensable choice versus its next-closest candidates.

Quantitative Differentiation of Ferrocene (CAS 102-54-5) Against Key Comparators: A Procurement-Focused Evidence Guide


Redox Potential Baseline vs. Cobaltocene in Ionic Liquid Electrolytes

In room-temperature ionic liquids (RTILs), ferrocene (Fc) provides a well-defined, reversible redox couple. However, cobaltocene (Cc) exhibits a drastically different potential. The redox potential difference between the Fc/Fc+ and Cc+/Cc couples has been precisely measured, establishing a fundamental offset that cannot be bridged by simple substitution [1]. This large separation is critical for applications requiring a specific potential window, such as in redox flow batteries where the difference directly impacts cell voltage [2].

Electrochemistry Ionic Liquids Reference Electrodes

Solubility-Limited Current Density: Ferrocene vs. Cobaltocenium Hexafluorophosphate

Practical electrochemical applications are often constrained by the solubility of the redox-active species, which directly limits achievable current densities. A direct comparison in eight common RTILs reveals that cobaltocenium hexafluorophosphate (CcPF₆) is significantly more soluble than neutral ferrocene [1]. This quantitative disparity in maximum concentration dictates the selection of one material over the other for high-power applications.

Electrolyte Formulation Redox Flow Batteries Voltammetry

Fine-Tuned Redox Potential: Quantifying the Inductive Effect of Methyl Substitution

For applications requiring precise potential tuning (e.g., redox shuttles in dye-sensitized solar cells, selective catalysts), unsubstituted ferrocene provides a defined starting point. The effect of adding electron-donating methyl groups to the cyclopentadienyl rings is highly linear and quantifiable. Replacing ferrocene with a methylated derivative without accounting for this shift will detune the system [1]. This predictable shift allows for rational design, but it also means that ferrocene's native potential is irreplaceable without altering the entire system's energetic landscape.

Molecular Electronics Redox Shuttles Structure-Property Relationships

Electrochemical Reversibility and Mechanism: Ferrocene vs. Ruthenocene

The reliability of an electrochemical system hinges on the reversibility of the redox process. While ferrocene exhibits a classic, one-electron reversible oxidation at a platinum electrode, its heavier congener, ruthenocene, undergoes a fundamentally different process under identical conditions [1]. This mechanistic divergence precludes the use of ruthenocene as a drop-in replacement for ferrocene in any application requiring a fast, reversible, and well-behaved one-electron transfer.

Electron Transfer Kinetics Voltammetry Organometallic Electrochemistry

Modulation of Polymerization Kinetics: Ferrocene vs. Titanocene Dichloride

In benzoyl peroxide (BPO)-initiated radical polymerization, the choice of metallocene additive significantly influences reaction kinetics. While both ferrocene and titanocene dichloride (TDC) function as components of initiating systems, they produce macroinitiators with different susceptibility to initial concentration [1]. This indicates that the nature of the metal center and ligands directly translates into a distinct polymerization profile, making them non-interchangeable for achieving specific polymer molecular weight distributions or reaction rates.

Catalysis Radical Polymerization Materials Synthesis

Procurement Guide: High-Value Application Scenarios for Ferrocene (CAS 102-54-5) Based on Quantitative Evidence


Universal Internal Reference for Nonaqueous Electrochemistry and Ionic Liquids

For any research program involving voltammetry in nonaqueous solvents (e.g., acetonitrile, DMF) or ionic liquids, ferrocene is the required standard. The quantitative evidence shows that alternatives like cobaltocene introduce a massive 1.35 V potential offset [1], and ruthenocene undergoes an irreversible 2e⁻ oxidation, rendering it useless as a reference [2]. Ferrocene's near-ideal, reversible 1e⁻ wave is the globally accepted benchmark against which all other potentials are measured [3].

Fundamental Studies in Organometallic Synthesis and Redox-Tunable Catalyst Design

When synthesizing and characterizing new organometallic complexes, unsubstituted ferrocene is the essential baseline. Its well-defined redox potential and stability provide the zero-point for quantifying substituent effects. As demonstrated by the 56 mV per methyl group shift, any deviation from the parent ferrocene structure yields a predictable, but fundamentally different, electronic profile [4]. This makes ferrocene irreplaceable as the starting material for establishing structure-property relationships.

Electrochemical Sensor Development Requiring a Stable, Well-Defined Redox Probe

Ferrocene is the optimal redox probe for sensor development where a stable, non-fouling, and well-defined signal is paramount. Its excellent electrochemical reversibility, as contrasted with the irreversible behavior of ruthenocene [2], ensures reproducible and quantitative analytical signals. Furthermore, its solubility profile, while lower than some cobaltocenium salts [5], is more than sufficient for creating robust, miniaturized sensing interfaces.

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